Cas no 149597-08-0 (Dipeptidylpeptidase IV inhibitor)

Dipeptidylpeptidase IV inhibitor Chemical and Physical Properties
Names and Identifiers
-
- DIPEPTIDYLPEPTIDASE IV INHIBITOR
- H-GLU-(NHO-BZ)PYR
- Dipeptidylpeptidase IV inhibitor
-
- Inchi: 1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H/t13-;/m0./s1
- InChI Key: IKDLDSIXRRFKIT-ZOWNYOTGSA-N
- SMILES: C(N1CCCC1)(=O)[C@@H](N)CCC(=O)NOC(C1C=CC=CC=1)=O.Cl
Dipeptidylpeptidase IV inhibitor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BIMI0201-1mg |
Dipeptidylpeptidase IV inhibitor |
149597-08-0 | 1mg |
£175.00 | 2023-09-01 | ||
Apollo Scientific | BIMI0201-5mg |
Dipeptidylpeptidase IV inhibitor |
149597-08-0 | 5mg |
£390.00 | 2023-09-01 |
Dipeptidylpeptidase IV inhibitor Related Literature
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
Additional information on Dipeptidylpeptidase IV inhibitor
Dipeptidylpeptidase IV Inhibitor: A Comprehensive Overview
Dipeptidylpeptidase IV (DPP-4) inhibitors, also known as vildagliptin, saxagliptin, and sitagliptin, are a class of medications primarily used in the management of type 2 diabetes mellitus. The compound with CAS No. 149597-08-0, specifically Dipeptidylpeptidase IV inhibitor, has garnered significant attention due to its role in glucose regulation and its potential applications in various therapeutic areas. This article delves into the latest research findings, mechanisms of action, and clinical implications of this innovative class of drugs.
The Dipeptidylpeptidase IV inhibitor mechanism involves the inhibition of the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these inhibitors enhance the levels of active incretins, leading to improved insulin secretion and reduced glucagon release. Recent studies have highlighted the role of Dipeptidylpeptidase IV inhibitors in not only managing hyperglycemia but also in promoting weight loss and improving cardiovascular outcomes in diabetic patients.
One of the most promising advancements in this field is the development of long-acting Dipeptidylpeptidase IV inhibitors that offer once-weekly dosing, thereby improving patient adherence. For instance, a study published in *Nature Reviews Drug Discovery* demonstrated that semaglutide, a GLP-1 receptor agonist with DPP-4 inhibitory properties, significantly reduces HbA1c levels and body weight in patients with type 2 diabetes. These findings underscore the potential of Dipeptidylpeptidase IV inhibitors as a versatile tool in diabetes management.
Beyond diabetes, Dipeptidylpeptidase IV inhibitors have shown potential in other therapeutic areas such as obesity, non-alcoholic steatohepatitis (NASH), and even cancer. A recent study in *Cell Metabolism* explored the role of DPP-4 inhibition in modulating tumor microenvironments, suggesting a novel avenue for cancer therapy. This multi-faceted approach highlights the versatility of Dipeptidylpeptidase IV inhibitors and their potential to address diverse clinical needs.
From a structural perspective, Dipeptidylpeptidase IV inhibitors are designed to bind competitively with the active site of DPP-4, thereby preventing its enzymatic activity. The design of these molecules often involves complex medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. For example, researchers at the University of California have developed novel analogs with enhanced stability and reduced off-target effects, paving the way for next-generation therapies.
In terms of clinical applications, Dipeptidylpeptidase IV inhibitors have been widely adopted due to their favorable safety profiles and efficacy. However, recent studies have raised concerns about their long-term safety, particularly regarding pancreatitis and cardiovascular risks. A meta-analysis published in *The Lancet Diabetes & Endocrinology* reported a slight increase in pancreatitis incidence among patients treated with certain DPP-4 inhibitors. These findings emphasize the need for continued monitoring and personalized treatment approaches.
Looking ahead, advancements in computational drug design and artificial intelligence are expected to revolutionize the development of Dipepp tid yl pe pt ida se IV inhibitors. Machine learning algorithms are being utilized to predict optimal drug candidates based on their structural properties and pharmacodynamic profiles. This approach not only accelerates drug discovery but also enhances the likelihood of identifying compounds with superior therapeutic indices.
In conclusion, Dipepp tid yl pe pt ida se IV inhibitors represent a groundbreaking class of medications with vast therapeutic potential. Their ability to modulate incretin hormones has revolutionized diabetes management while opening new avenues for treating other conditions such as obesity and cancer. As research continues to uncover their mechanisms and applications, these agents are poised to play an increasingly important role in modern medicine.
149597-08-0 (Dipeptidylpeptidase IV inhibitor) Related Products
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)




